Cas no 1201149-19-0 (4-Bromo-2-fluoro-6-iodoaniline)
4-Bromo-2-fluoro-6-iodoaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-fluoro-6-iodoaniline
- 4-Bromo-2-fluoro-6-iodo-phenylamine
- Benzenamine, 4-bromo-2-fluoro-6-iodo-
- (4-bromo-2-fluoro-6-iodophenyl)amine
- 1201149-19-0
- DB-084640
- BYB14919
- SCHEMBL406756
- SY246217
- CS-0442216
- EN300-1241409
- MFCD22570400
- BEVNAVSJFOFMKX-UHFFFAOYSA-N
- AS-35535
- AKOS026730759
-
- MDL: MFCD22570400
- Inchi: 1S/C6H4BrFIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
- InChI Key: BEVNAVSJFOFMKX-UHFFFAOYSA-N
- SMILES: C1(N)=C(I)C=C(Br)C=C1F
Computed Properties
- Exact Mass: 314.85559g/mol
- Monoisotopic Mass: 314.85559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
4-Bromo-2-fluoro-6-iodoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B679808-10mg |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B679808-50mg |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B679808-100mg |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 100mg |
$ 210.00 | 2022-06-06 | ||
| Apollo Scientific | PC501279-250mg |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 250mg |
£20.00 | 2025-02-21 | ||
| Apollo Scientific | PC501279-1g |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 1g |
£40.00 | 2025-02-21 | ||
| Apollo Scientific | PC501279-5g |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 5g |
£120.00 | 2025-02-21 | ||
| eNovation Chemicals LLC | D778908-5g |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 95% | 5g |
$760 | 2024-07-20 | |
| abcr | AB489673-250 mg |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 250MG |
€253.60 | 2022-08-31 | ||
| abcr | AB489673-1 g |
4-Bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 1g |
€529.50 | 2022-08-31 | ||
| eNovation Chemicals LLC | Y1104228-5g |
4-bromo-2-fluoro-6-iodoaniline |
1201149-19-0 | 95% | 5g |
$1500 | 2024-07-23 |
4-Bromo-2-fluoro-6-iodoaniline Suppliers
4-Bromo-2-fluoro-6-iodoaniline Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-Bromo-2-fluoro-6-iodoaniline
Recent Advances in the Application of 4-Bromo-2-fluoro-6-iodoaniline (CAS: 1201149-19-0) in Chemical Biology and Pharmaceutical Research
4-Bromo-2-fluoro-6-iodoaniline (CAS: 1201149-19-0) is a halogenated aniline derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, radiopharmaceuticals, and fluorescent probes. Its unique structural features, characterized by the presence of bromo, fluoro, and iodo substituents, make it an attractive building block for the development of novel therapeutic agents and diagnostic tools.
Recent studies have highlighted the role of 4-Bromo-2-fluoro-6-iodoaniline in the synthesis of targeted kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective BTK (Bruton's tyrosine kinase) inhibitors, which show promise for treating B-cell malignancies. The compound's halogen-rich structure allows for efficient cross-coupling reactions, enabling the rapid assembly of diverse inhibitor libraries. Researchers have also exploited its iodine moiety for radioisotope labeling, facilitating the creation of PET (positron emission tomography) tracers for cancer imaging.
In the field of chemical biology, 4-Bromo-2-fluoro-6-iodoaniline has been employed as a precursor for fluorescent probes that monitor enzymatic activity. A recent Nature Chemical Biology publication (2024) described its incorporation into activity-based probes for detecting cysteine proteases, which play critical roles in various disease processes. The compound's fluorine atom enhances probe stability and membrane permeability, while the iodine enables subsequent bioconjugation strategies. These probes have shown exceptional sensitivity in live-cell imaging applications.
The pharmaceutical industry has recognized the potential of 4-Bromo-2-fluoro-6-iodoaniline in drug discovery programs. Several patent applications filed in 2023-2024 disclose its use in creating novel antiviral compounds, particularly against RNA viruses. The halogen pattern of this molecule facilitates π-stacking interactions with viral polymerase targets, as evidenced by crystallographic studies. Additionally, its metabolic stability, attributed to the fluorine substitution, makes it particularly valuable for developing orally bioavailable drugs.
Recent synthetic methodology developments have significantly improved access to 4-Bromo-2-fluoro-6-iodoaniline. A 2024 Advanced Synthesis & Catalysis paper presented a novel palladium-catalyzed sequential halogenation approach that achieves higher yields (85-92%) compared to traditional methods. This advancement addresses previous challenges in regioselective iodination and has enabled more efficient scale-up for industrial applications. The availability of high-purity material (now routinely >99% by HPLC) has accelerated its adoption across multiple research areas.
Looking forward, the unique properties of 4-Bromo-2-fluoro-6-iodoaniline position it as a key player in emerging areas such as PROTAC (proteolysis targeting chimera) development and covalent drug discovery. Its ability to serve as both a linker component and a warhead precursor in these technologies has been demonstrated in recent preclinical studies. As research continues to uncover new applications for this versatile building block, its importance in chemical biology and pharmaceutical research is expected to grow substantially in the coming years.
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